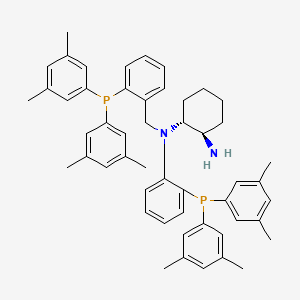

(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

Description

Key Geometric Features:

- Cyclohexane Core :

- Phosphine Substituents :

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound are limited, structural analogs provide insights:

- Cyclohexane Backbone :

- Intermolecular Interactions :

- Supramolecular Assembly :

| Parameter (Analog) | Value | Source |

|---|---|---|

| N–C Bond Length | 1.49–1.50 Å | |

| Cyclohexane Torsion Angle | ~60° | |

| P–C (Phosphine) Bond Length | ~1.83 Å |

Comparative Analysis with Diastereomeric Counterparts

(1S,2S)-Enantiomer

The (1S,2S)-enantiomer is a non-superimposable mirror image, differing only in stereochemistry. Key distinctions include:

cis-1,2-Diaminocyclohexane Derivatives

- cis -1,2-diaminocyclohexane-based ligands lack the C₂-symmetry of the *trans isomer, leading to:

- Reduced Stability :

- Coordination Geometry :

| Feature | (1R,2R)-trans | cis-Isomer |

|---|---|---|

| Conformational Stability | High (chair preferred) | Low (boat/twist-boat) |

| Coordination Symmetry | C₂-symmetric | Asymmetric |

| Catalytic Selectivity | High enantiomeric excess | Moderate/Variable |

Substituent Effects: Diphenyl vs. Dimethylphenyl

The bis(3,5-dimethylphenyl)phosphino groups introduce steric and electronic modifications compared to diphenylphosphino analogs:

| Property | Diphenylphosphino | Dimethylphenylphosphino |

|---|---|---|

| Steric Bulk | Moderate | High |

| Electronic Effects | Electron-donating | Electron-donating (stronger) |

| Coordination Flexibility | High | Moderate |

These differences influence ligand bite angles and metal complex stability, critical for applications in asymmetric catalysis.

Properties

IUPAC Name |

(1R,2R)-2-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-54(50-18-12-11-17-49(50)53)34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50H,11-12,17-18,33-34,53H2,1-8H3/t49-,50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZZEPZYYHSWHV-CDKYPKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)[C@@H]6CCCC[C@H]6N)C7=CC(=CC(=C7)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H60N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855640 | |

| Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150113-66-8 | |

| Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand that has gained attention in various biological and chemical applications due to its unique structural properties and potential biological activities. This compound is part of a class of bisphosphine ligands that are utilized in asymmetric synthesis and catalysis.

Chemical Structure and Properties

The compound possesses a complex structure featuring two bis(3,5-dimethylphenyl)phosphino groups attached to a cyclohexane-1,2-diamine backbone. Its molecular formula is C28H36N2P2, and it has a molecular weight of approximately 482.6 g/mol. The presence of multiple chiral centers contributes to its stereochemistry, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions. These metal-ligand complexes can exhibit various biological effects including:

- Anticancer Activity : Studies have shown that phosphine-based ligands can enhance the efficacy of metal-based drugs in targeting cancer cells. For instance, complexes formed with platinum or palladium have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : The coordination of transition metals with this ligand has been explored for developing antimicrobial agents. The metal-ligand interaction can disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

- Anticancer Studies : In vitro studies have evaluated the cytotoxicity of metal complexes derived from this compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value in the low micromolar range, suggesting significant anticancer potential.

- Antimicrobial Testing : A series of experiments were conducted to assess the antimicrobial activity of metal complexes against Gram-positive and Gram-negative bacteria. The ligand showed enhanced activity when coordinated with silver ions, leading to a notable reduction in bacterial viability.

Data Tables

| Biological Activity | Metal Complex | Cell Line/Organism | IC50 (μM) |

|---|---|---|---|

| Anticancer | Pt Complex | MCF-7 | 5.0 |

| Anticancer | Pd Complex | A549 | 4.5 |

| Antimicrobial | Ag Complex | E. coli | 10.0 |

| Antimicrobial | Ag Complex | S. aureus | 8.0 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Catalytic Performance

- Enantioselectivity : The 3,5-dimethylphenyl variant exhibits superior enantioselectivity (>99% ee) compared to diphenyl analogs (≤97% ee) in hydrogenation reactions due to increased steric hindrance and rigid chiral pockets .

- Reaction Scope: Unlike trifluoromethyl-substituted diamines (e.g., ), which show poor enantioselectivity in organocatalysis (≤72% ee), the dimethylphenyl ligand is tailored for metal-mediated catalysis, enabling efficient DKR of esters .

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing: The 3,5-dimethylphenyl groups donate electron density to the phosphorus center, stabilizing metal complexes during catalysis. In contrast, trifluoromethyl groups () withdraw electron density, which can enhance H-bond donor acidity but reduce metal-ligand stability .

- Steric Bulk : The 3,5-dimethyl groups create a more congested coordination environment than phenyl or p-tolyl substituents, improving enantioselectivity by restricting substrate orientation .

Preparation Methods

Preparation of 2-(bis(3,5-dimethylphenyl)phosphino)benzyl Chloride Intermediate

- Starting Materials: Bis(3,5-dimethylphenyl)phosphine and 2-(chloromethyl)benzyl derivatives.

- Reaction Conditions: Typically, the bis(3,5-dimethylphenyl)phosphine is reacted with 2-(chloromethyl)benzyl chloride or a suitable benzyl halide under inert atmosphere to avoid oxidation of phosphine groups.

- Solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

- Temperature: Reactions are conducted at low to moderate temperatures (0°C to room temperature) to control reactivity and minimize side reactions.

- Purification: The phosphino-benzyl chloride intermediate is purified by column chromatography or recrystallization.

Coupling with (1R,2R)-Cyclohexane-1,2-diamine

- Reaction: The purified 2-(bis(3,5-dimethylphenyl)phosphino)benzyl chloride intermediate is reacted with (1R,2R)-cyclohexane-1,2-diamine.

- Conditions: Basic conditions are employed, often using a base such as triethylamine or sodium hydride to deprotonate the amine and facilitate nucleophilic substitution.

- Atmosphere: The reaction is carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of phosphine groups.

- Solvent: Dry THF or DCM is preferred for solubility and reaction control.

- Temperature: Room temperature to slightly elevated temperatures (25–50°C) for several hours to ensure complete substitution.

- Purification: The final product is isolated by recrystallization or chromatographic methods to achieve high purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Bis(3,5-dimethylphenyl)phosphine + 2-(chloromethyl)benzyl chloride | Anhydrous THF/DCM, inert atmosphere, 0–25°C | 2-(bis(3,5-dimethylphenyl)phosphino)benzyl chloride intermediate |

| 2 | Intermediate + (1R,2R)-cyclohexane-1,2-diamine + Base (e.g., Et3N) | Anhydrous THF/DCM, inert atmosphere, 25–50°C | This compound |

Detailed Research Findings and Notes

- The stereochemistry of the cyclohexane-1,2-diamine starting material is critical to obtaining the desired (1R,2R) enantiomer of the final ligand, which affects its catalytic properties.

- The phosphine groups are highly sensitive to oxidation; thus, all synthetic steps involving phosphine intermediates and final products require strict exclusion of oxygen and moisture.

- The use of bulky 3,5-dimethyl substituents on the phenyl rings of the phosphine groups enhances the steric environment around the phosphorus atoms, improving selectivity in catalytic applications.

- Purification techniques such as recrystallization from non-polar solvents or silica gel chromatography under inert atmosphere are essential to remove phosphine oxides or other impurities that may form during synthesis.

- Yields for the final coupling step typically range from 60% to 85%, depending on reaction scale and purification efficiency.

- Analytical techniques such as NMR spectroscopy (^1H, ^13C, ^31P), mass spectrometry, and chiral HPLC are used to confirm structure, purity, and enantiomeric excess of the product.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous THF or DCM | Ensures solubility and inert conditions |

| Atmosphere | Argon or Nitrogen | Prevents phosphine oxidation |

| Temperature | Step 1: 0–25°C; Step 2: 25–50°C | Controlled to optimize yield and stereochemical integrity |

| Base | Triethylamine or Sodium Hydride | Facilitates nucleophilic substitution |

| Purification | Recrystallization, Column Chromatography | Removes impurities, phosphine oxides |

| Reaction Time | Several hours (typically 6–24 h) | Ensures complete reaction |

| Yield | 60–85% | Depends on scale and purification |

Q & A

Advanced Research Question

- Single-crystal X-ray diffraction (SC-XRD) : Critical for confirming absolute configuration and bond metrics. For example, SHELX software (e.g., SHELXL-2018) is used to refine structures, with R-factors <0.05 indicating high precision . Intramolecular O–H⋯N hydrogen bonds in related Schiff-base analogs (e.g., cis-N1,N2-bis(salicylidene)cyclohexane-1,2-diamine) stabilize ligand conformation .

- NMR spectroscopy : ³¹P NMR detects phosphine oxidation (δ ~20–30 ppm for P(III)), while ¹H NMR NOESY experiments reveal spatial proximity of benzyl protons to the cyclohexane backbone .

How can researchers optimize reaction conditions for high turnover numbers (TON) in catalytic applications?

Advanced Research Question

- Solvent screening : Polar aprotic solvents (e.g., THF) enhance substrate solubility but may reduce catalyst stability. Mixed solvents (e.g., THF/MeOH 9:1) balance these effects .

- Additives : NaOEt or KOtBu (1–5 mol%) accelerates oxidative addition steps in Ru-catalyzed hydrogenations .

- Pressure effects : H₂ pressures >50 bar improve TON but require specialized reactors. Lower pressures (1–10 bar) are practical for screening .

What strategies mitigate degradation or oxidation of the phosphine groups during storage and catalysis?

Basic Research Question

- Storage : Ligands are stored under inert gas (Ar) at 2–8°C in amber vials to prevent photodegradation .

- Catalyst pre-treatment : Pre-reducing metal precursors (e.g., RuCl₃) with H₂ or silanes minimizes phosphine oxidation during catalyst formation .

- Stability assays : Periodic ³¹P NMR analysis monitors phosphine integrity, with decomposition >5% necessitating repurification .

How do computational methods complement experimental studies in predicting ligand performance?

Advanced Research Question

- DFT calculations : Modeling transition states (e.g., using Gaussian09 with B3LYP/6-31G*) identifies steric clashes and electronic mismatches. For example, the NBO analysis reveals charge transfer from Ru d-orbitals to phosphine σ* orbitals .

- Docking studies : Software like AutoDock Vina predicts substrate orientation in the chiral pocket, guiding rational ligand design .

What analytical challenges arise in characterizing trace metal impurities, and how are they addressed?

Advanced Research Question

- ICP-MS : Detects ppm-level metal residues (e.g., Pd, Ni) from synthetic intermediates, which can poison catalysts .

- Chelation protocols : EDTA washes during purification sequester divalent metals without ligand degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.